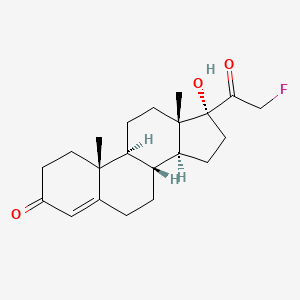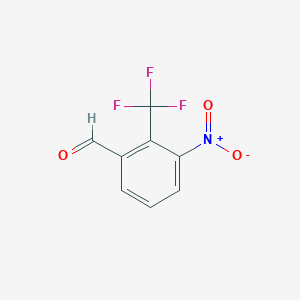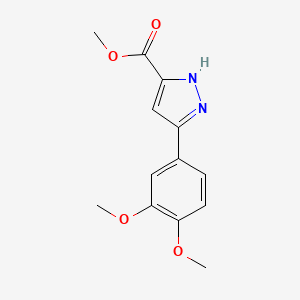
21-Fluoro-17-hydroxypregn-4-ene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Fluoro-17-hydroxypregn-4-ene-3,20-dione is a synthetic steroid compound It is structurally related to naturally occurring corticosteroids and is characterized by the presence of a fluorine atom at the 21st position and a hydroxyl group at the 17th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 21-Fluoro-17-hydroxypregn-4-ene-3,20-dione typically involves the fluorination of a suitable steroid precursor. One common method is the fluorination of 17-hydroxyprogesterone using a fluorinating agent such as sulfuryl fluoride. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the 21st position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve consistent product quality. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
21-Fluoro-17-hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 17th position results in the formation of 21-fluoro-17-oxopregn-4-ene-3,20-dione.
Applications De Recherche Scientifique
21-Fluoro-17-hydroxypregn-4-ene-3,20-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: It has potential therapeutic applications in the treatment of inflammatory and autoimmune diseases.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 21-Fluoro-17-hydroxypregn-4-ene-3,20-dione involves its interaction with corticosteroid receptors in the body. The fluorine atom enhances the compound’s binding affinity to these receptors, leading to potent anti-inflammatory and immunosuppressive effects. The compound modulates the expression of specific genes involved in inflammatory responses and immune regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 21-Fluoro-11-hydroxypregn-4-ene-3,20-dione
- 21-Fluoro-11,17-dihydroxypregn-4-ene-3,20-dione
- 17-Hydroxyprogesterone
Uniqueness
21-Fluoro-17-hydroxypregn-4-ene-3,20-dione is unique due to the presence of the fluorine atom at the 21st position, which significantly enhances its biological activity compared to non-fluorinated analogs. This modification improves the compound’s stability and binding affinity to corticosteroid receptors, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
3828-79-3 |
|---|---|
Formule moléculaire |
C21H29FO3 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-17-(2-fluoroacetyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO3/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1 |
Clé InChI |
DJGMDJDFMCMJBU-OBQKJFGGSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CF)O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CF)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
![1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]-](/img/structure/B14143660.png)






![(2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide](/img/structure/B14143689.png)


